molecular formula C17H18N2O3S B6721347 N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]-1-phenylmethanesulfonamide

N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]-1-phenylmethanesulfonamide

Cat. No.: B6721347
M. Wt: 330.4 g/mol
InChI Key: RAFXKVUUPYURBV-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]-1-phenylmethanesulfonamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-6-5-9-15-17(13)19-16(22-15)10-11-18-23(20,21)12-14-7-3-2-4-8-14/h2-9,18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFXKVUUPYURBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)CCNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]-1-phenylmethanesulfonamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzoxazole core is then alkylated with an appropriate alkyl halide to introduce the 2-(4-methyl)ethyl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated benzoxazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole core.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The benzoxazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. These interactions can trigger various cellular pathways, including apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]-1-phenylmethanesulfonamide: shares similarities with other benzoxazole derivatives such as:

Uniqueness

    Structural Features: The presence of both the benzoxazole core and the sulfonamide group makes it unique compared to other benzoxazole derivatives.

    Biological Activity: Its combined structural features contribute to its distinct biological activities, making it a valuable compound for various applications.

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